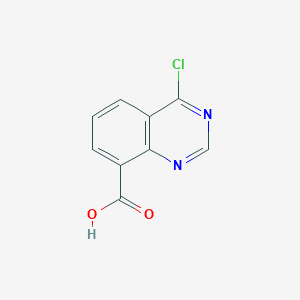

4-Chloroquinazoline-8-carboxylic acid

Description

Properties

Molecular Formula |

C9H5ClN2O2 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

4-chloroquinazoline-8-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-5-2-1-3-6(9(13)14)7(5)11-4-12-8/h1-4H,(H,13,14) |

InChI Key |

SDAAFDZDRNRNHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)N=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Chlorination of Quinazolin-8-carboxylic Acid Precursors

Comparative Summary of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of quinazolinone | POCl₃, catalytic DMF, reflux 90 °C, 3–4 h | High (up to 90%) | Standard method for introducing 4-chloro substituent on quinazoline ring |

| One-pot three-component condensation | 2-Aminobenzophenone derivative, 4-chlorobenzaldehyde, ammonium acetate, EtOH, RT or reflux | Up to 91% | Direct synthesis of quinazoline-8-carboxylic acid with chloro substituent on phenyl ring |

| Nucleophilic substitution | 4-Chloroquinazoline derivative, amines or hydrazines, reflux in isopropanol or dioxane, acid catalyst | 56–74% | Enables further functionalization; substitution of chlorine with amino groups |

Mechanistic Insights and Reaction Pathways

- The chlorination of quinazolinones proceeds via electrophilic substitution at the 4-position, facilitated by the activating effect of the carbonyl group and the catalytic DMF.

- The one-pot condensation involves initial formation of an imine (aldimine) between the amino group and aldehyde, followed by cyclization with ammonium acetate acting as a nitrogen source, and subsequent aromatization by air oxidation.

- Nucleophilic substitution at the 4-chloro position follows a classical aromatic nucleophilic substitution mechanism, where the chlorine is displaced by nucleophiles, often under acidic conditions to activate the ring.

Full Research Findings and Characterization

- Yields: Most methods achieve moderate to excellent yields (56%–91%).

- Purity: Products are typically purified by recrystallization and confirmed by spectroscopic methods.

- Spectral Data: IR spectra show characteristic carboxylic acid stretches (3500–2500 cm⁻¹), aromatic C-H, and C-Cl bands; ^1H and ^13C NMR confirm quinazoline ring protons and carbons; high-resolution mass spectrometry (HRMS) confirms molecular weights.

- Applications: The prepared 4-chloroquinazoline-8-carboxylic acid serves as a key intermediate for synthesizing biologically active derivatives such as aminoquinazolines, triazoloquinazolines, and hydroxamic acid conjugates with anticancer potential.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts at the 4th position.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and indoles are common nucleophiles used in substitution reactions.

Solvents: Anhydrous ethanol and dimethyl sulfoxide (DMSO) are frequently used solvents.

Major Products Formed:

Scientific Research Applications

4-Chloroquinazoline-8-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.

Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Industrial Applications: It is used in the synthesis of other quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

4-Chloro-8-fluoroquinazoline (CAS 124429-27-2)

- Structural Differences : Replaces the carboxylic acid at position 8 with fluorine.

- Implications : Fluorine’s electronegativity increases metabolic stability and membrane permeability compared to carboxylic acid, but reduces solubility. This compound is primarily used as a synthetic intermediate .

- Synthetic Utility : Produced in 95% purity, indicating efficient synthesis protocols .

4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)

- Structural Differences : Adds a methoxy group at position 7 alongside fluorine at position 7.

- Implications : Methoxy groups enhance lipophilicity and may influence binding affinity in kinase inhibitors. The absence of a carboxylic acid limits hydrogen-bonding interactions but improves blood-brain barrier penetration .

Quinoline-Based Carboxylic Acids

5-Chloroquinoline-8-carboxylic Acid (CAS 70585-49-8)

- Core Difference: Quinoline (benzene fused to pyridine) vs. quinazoline (benzene fused to pyrimidine).

- Biological Relevance: Quinoline derivatives are known for antimalarial and anticancer activities. The carboxylic acid at position 8 facilitates metal chelation, a feature exploited in metalloenzyme inhibitors .

- Synthetic Pathways : Synthesized via direct coupling reactions, similar to methods used for 4-chloroquinazoline derivatives .

8-Chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (CAS 7507-44-0)

- Structural Features : An ethyl group at position 1 and a ketone at position 4 modify steric and electronic properties.

- Applications: Used in antibacterial agents; the dihydroquinoline scaffold enhances stability against oxidation compared to fully aromatic systems .

Complex Derivatives with Additional Substituents

2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic Acid

- Impact : Bromine’s presence may improve binding to hydrophobic pockets in target proteins but reduces solubility. Such derivatives are explored in kinase inhibitor development .

8-Chloro-4-(4-methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-carboxylic Acid

- Structural Complexity: Incorporates a dihydroquinoxaline ring and methoxyphenyl group.

- Functional Effects: The dihydroquinoxaline moiety increases conformational flexibility, while the methoxy group enhances bioavailability. This compound’s carbonyl group at position 3 may interact with catalytic lysine residues in enzymes .

Q & A

Q. What are the key structural features of 4-Chloroquinazoline-8-carboxylic acid that influence its reactivity in synthetic pathways?

- Methodological Answer : The quinazoline core, substituted with chlorine at position 4 and a carboxylic acid group at position 8, creates distinct electronic and steric effects. The electron-withdrawing chlorine enhances electrophilic substitution reactivity, while the carboxylic acid group allows for functionalization via esterification or amidation. Reactivity can be further modulated by adjusting pH to deprotonate the carboxylic acid, enabling nucleophilic attacks. Techniques like X-ray crystallography (for structural confirmation) and DFT calculations (to map electron density) are critical for rational design .

Q. What analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- HPLC : Quantifies purity and identifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- NMR Spectroscopy : H and C NMR confirm regiochemistry; the carboxylic proton appears as a broad singlet (~12–14 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHClNO: theoretical 209.0122, observed 209.0125).

- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

These methods are standardized using reference compounds like 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid for cross-validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of this compound derivatives to achieve high yields and purity?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions in cyclization steps.

- Catalysts : Benzyltributylammonium bromide enhances nucleophilic substitution efficiency by stabilizing transition states.

- Temperature Control : Reflux (80–100°C) accelerates ring closure but must be balanced with thermal decomposition risks.

- Workup Strategies : Acid-base extraction removes unreacted starting materials; recrystallization from ethanol/water mixtures improves purity.

Example protocol: A 72% yield was achieved using DMF at 90°C with catalytic KI .

Q. What strategies are employed to resolve contradictions in biological activity data of this compound derivatives across different studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for IC comparisons).

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism.

- Structural-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., replacing chlorine with fluorine) to isolate electronic vs. steric effects.

- Data Normalization : Express activity relative to internal standards (e.g., % inhibition of COX-2 enzyme vs. celecoxib). Contradictions often arise from assay variability, not compound instability .

Q. How does computational modeling contribute to understanding the interaction between this compound derivatives and biological targets?

- Methodological Answer :

- Molecular Docking : Predicts binding modes to enzymes like dihydrofolate reductase (DHFR). The carboxylic acid group forms hydrogen bonds with Arg70, while chlorine fits into a hydrophobic pocket.

- QSAR Models : Relate logP values (calculated via ChemAxon) to antibacterial potency (e.g., MIC against E. coli).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable binding.

These methods guide prioritization of derivatives for synthesis, reducing experimental costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.